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molecular formula C6H6N2O4 B182305 3-Methoxy-4-nitropyridine 1-oxide CAS No. 19355-04-5

3-Methoxy-4-nitropyridine 1-oxide

Cat. No. B182305
M. Wt: 170.12 g/mol
InChI Key: YTTSNODVMTUELN-UHFFFAOYSA-N
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Patent
US05652363

Procedure details

A solution of 3-methoxy-4-nitropyridine-N-oxide (17.37 g, 0.102 mol) in MeOH (180 ml) was hydrogenated in a 500 ml Parr bottle at 40° C. and 40 psi for 3 hours using Raney Nickel as catalyst. After filtration of the catalyst and evaporation of the solvent, the residue was chromatographed on silica gel using CH2Cl2 /MeOH/NH4OH (90/10/1) as the eluent to give the title compound. The product was recrystallized from toluene to give 10.8 g (65%) of pure product, m.p. 94°-95° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
17.37 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N+:5]([O-])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CO.[Ni]>[NH2:9][C:8]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
17.37 g
Type
reactant
Smiles
COC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a 500 ml Parr bottle at 40° C.
FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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